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Introduction

Two-photon microscopy (2PM) is a powerful fluorescence imaging technique that offers
significant advantages for deep-tissue and live-cell imaging compared to traditional confocal
microscopy.[1][2] By utilizing the simultaneous absorption of two lower-energy photons,
typically in the infrared range, 2PM allows for deeper penetration into scattering tissues,
reduced phototoxicity, and intrinsic three-dimensional sectioning.[1][3][4] This application note
provides a detailed protocol for utilizing a novel fluorophore, designated here as Nlfpc (Novel
Low-phototoxicity Fluorescent Probe Compound), for two-photon imaging.

Note: The specific fluorophore "NIfpc” could not be definitively identified in publicly available
literature. This document provides a generalized protocol adaptable for a fluorescent probe
suitable for two-photon excitation. Researchers should substitute the placeholder data and
parameters with the specific characteristics of their chosen fluorophore.

Principle of Two-Photon Excitation

In contrast to conventional one-photon fluorescence, where a single high-energy photon
excites a fluorophore, two-photon excitation involves the near-simultaneous absorption of two
lower-energy photons.[1][4] The combined energy of these two photons is sufficient to raise the
fluorophore to its excited state, after which it relaxes and emits a fluorescent photon. This
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phenomenon is confined to the focal point of the laser, minimizing out-of-focus fluorescence

and reducing overall photodamage to the sample.[1][3]

Quantitative Data Summary

The selection of an appropriate fluorophore is critical for successful two-photon imaging. The

table below summarizes the key photophysical properties that should be considered. The

values provided are for a hypothetical fluorophore and should be replaced with data for the

specific probe being used.

Parameter Value Description
Excitation Maximum (One- The peak wavelength for
~488 nm ) )
Photon) single-photon absorption.
o The optimal wavelength for
Two-Photon Excitation Peak ~920 nm )
two-photon absorption.[4]
o ] The peak wavelength of the
Emission Maximum ~520 nm ]
emitted fluorescence.[5]
] The efficiency of photon
Quantum Yield (®) >0.6 o _
emission after absorption.[6]
) A measure of the probability of
Two-Photon Cross-Section ) )
() > 50 GM simultaneous absorption of two
02
photons.
] Relevant for calculating
Molecular Weight ~500 g/mol )
concentrations.
Important for preparin
Solubility DMSO, PBS P preparing

staining solutions.

Experimental Protocols

This section details the methodologies for preparing samples and performing two-photon

microscopy.

l. Reagent and Equipment Preparation
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» Fluorophore Stock Solution: Prepare a high-concentration stock solution of the fluorophore
(e.g., 1-10 mM) in a suitable solvent like DMSO. Store protected from light at -20°C.

e Working Solution: On the day of the experiment, dilute the stock solution to the final working
concentration (typically in the low micromolar range) in an appropriate buffer or cell culture
medium. Pre-warm solutions for live-cell imaging to avoid temperature shock.[7]

o Cell Culture: For in vitro experiments, culture cells on imaging-specific dishes with glass
bottoms suitable for high-resolution microscopy.[7] Ensure cells are healthy and at an
appropriate confluency (e.g., 30-60%).

o Two-Photon Microscope:
o Ensure the tunable, pulsed infrared laser is operational and aligned.
o Select an objective with high numerical aperture and good infrared transmission.

o Use a dichroic mirror and emission filter set appropriate for the emission spectrum of the
chosen fluorophore.

Il. Staining Protocol for Live Cells

o Cell Seeding: Seed cells on a glass-bottom imaging dish and allow them to adhere and grow
to the desired confluency.[7]

e Staining:
o Remove the culture medium from the cells.
o Add the pre-warmed working solution of the fluorophore to the cells.

o Incubate for the time specified by the fluorophore's protocol (typically 15-60 minutes) at
37°C in a CO:z incubator.

e Washing:

o Gently remove the staining solution.
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o Wash the cells two to three times with pre-warmed culture medium or a suitable buffer
(e.g., PBS) to remove excess fluorophore.

e Imaging: Add fresh, pre-warmed medium to the cells for imaging. For long-term experiments,
use a stage-top incubator to maintain physiological conditions.[7]

lll. Staining Protocol for Fixed Cells or Tissue Sections

» Fixation: Fix cells or tissue sections with an appropriate fixative, such as 4%
paraformaldehyde in PBS, for 10-15 minutes at room temperature.

o Permeabilization (if required): If targeting intracellular structures, permeabilize the cell
membranes with a detergent like Triton X-100 or a solvent such as methanol.

» Staining: Incubate the fixed samples with the fluorophore working solution for the
recommended duration.

e Washing: Wash the samples thoroughly with PBS to remove unbound fluorophore.

e Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting
medium.

IV. Two-Photon Imaging Procedure

o Sample Placement: Place the prepared sample on the microscope stage.

o Locate Region of Interest: Using transmitted light or low-magnification fluorescence, locate
the region of interest.

o Laser Tuning: Tune the laser to the optimal two-photon excitation wavelength for the
fluorophore (e.g., 920 nm).

e Image Acquisition:

o Set the laser power to the minimum level necessary to obtain a good signal-to-noise ratio
to minimize photobleaching.
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o Adjust the gain and offset of the photomultiplier tubes (PMTSs) to optimize the dynamic
range of the image.

o Acquire images or Z-stacks by raster scanning the laser beam across the sample.

Visualizations
Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Application Note: Two-Photon Microscopy Imaging with
Novel Fluorophores]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b140466#two-photon-microscopy-imaging-protocol-
with-nlfpc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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